molecular formula C21H17Cl3N2O3 B3016441 6,8-dichloro-3-[4-(3-chloro-4-methylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one CAS No. 692771-77-0

6,8-dichloro-3-[4-(3-chloro-4-methylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one

Cat. No.: B3016441
CAS No.: 692771-77-0
M. Wt: 451.73
InChI Key: GGGDCUSQSRAOPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-dichloro-3-[4-(3-chloro-4-methylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple chlorine atoms and a piperazine ring, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dichloro-3-[4-(3-chloro-4-methylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the initial formation of the chromenone core, followed by the introduction of the piperazine moiety and subsequent chlorination steps. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability, which are essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

6,8-dichloro-3-[4-(3-chloro-4-methylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or reduce double bonds.

    Substitution: Chlorine atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

6,8-dichloro-3-[4-(3-chloro-4-methylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological pathways and interactions.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,8-dichloro-3-[4-(3-chloro-4-methylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6,8-Dichloro-3-cyanochromone: Shares a similar chromenone core but differs in functional groups.

    6-Chloro-3-formyl-7-methylchromone: Another chromenone derivative with different substituents.

Uniqueness

The uniqueness of 6,8-dichloro-3-[4-(3-chloro-4-methylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6,8-dichloro-3-[4-(3-chloro-4-methylphenyl)piperazine-1-carbonyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl3N2O3/c1-12-2-3-15(11-17(12)23)25-4-6-26(7-5-25)20(27)16-9-13-8-14(22)10-18(24)19(13)29-21(16)28/h2-3,8-11H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGGDCUSQSRAOPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=CC(=CC(=C4OC3=O)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.